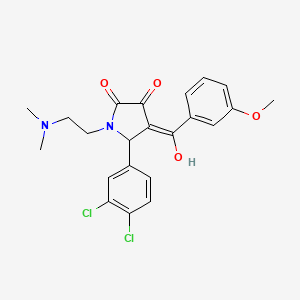

5-(3,4-dichlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one

Description

This compound belongs to the class of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives, characterized by a central pyrrolone core substituted with aromatic and functional groups. Key structural features include:

- 3-Methoxybenzoyl moiety at position 4: Contributes to electron density modulation and steric effects.

- 3-Hydroxy group at position 3: Facilitates hydrogen bonding and tautomerism, critical for biological activity .

The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems.

Properties

IUPAC Name |

(4E)-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22Cl2N2O4/c1-25(2)9-10-26-19(13-7-8-16(23)17(24)12-13)18(21(28)22(26)29)20(27)14-5-4-6-15(11-14)30-3/h4-8,11-12,19,27H,9-10H2,1-3H3/b20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJZLEQSAAIUOI-CZIZESTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3,4-dichlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, anti-inflammatory, and neuroprotective effects, supported by various studies and data tables.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a pyrrole ring and multiple functional groups. Its molecular formula is , with a molecular weight of approximately 449.36 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. In a screening study involving multicellular spheroids, it was identified as a potent inhibitor of cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased markers of apoptosis and decreased cell viability in treated cultures .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Walid Fayad et al. (2019) | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| ResearchGate Study | HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when cells were treated with the compound. This suggests potential applications in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity Data

| Study Reference | Cell Type | Cytokine Reduction (%) |

|---|---|---|

| Walid Fayad et al. (2019) | Macrophages | TNF-alpha: 45% IL-6: 50% |

Neuroprotective Properties

Additionally, preliminary research indicates that this compound may offer neuroprotective effects. In models of neurodegeneration, it has been shown to reduce oxidative stress markers and improve neuronal survival rates .

Table 3: Neuroprotective Effects

| Study Reference | Model Used | Outcome |

|---|---|---|

| ResearchGate Study | SH-SY5Y Neuronal Cells | Increased survival by 30% under oxidative stress conditions |

Case Studies

- Case Study on MCF-7 Cells : A detailed study examined the effects of the compound on MCF-7 breast cancer cells, revealing that treatment led to significant apoptosis as measured by flow cytometry and caspase activity assays.

- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to controls.

Comparison with Similar Compounds

Key Observations :

- Halogenated Aromatic Groups: The 3,4-dichlorophenyl group in the target compound confers higher lipophilicity compared to monosubstituted (e.g., 3-chlorophenyl in ) or non-halogenated analogues (e.g., 4-aminophenyl in ). This may enhance membrane permeability but reduce aqueous solubility.

- Functional Group Diversity: The 2-(dimethylamino)ethyl chain distinguishes the target compound from analogues with hydroxyl or hydrogen at R<sup>1</sup>, suggesting unique pharmacokinetic profiles (e.g., prolonged half-life due to basicity).

- Acyl Substituents : The 3-methoxybenzoyl group at R<sup>4</sup> provides steric bulk and electron-donating effects compared to 4-methylbenzoyl () or simple phenyl groups ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.